molecular formula C7H13NO2S2 B13107299 Ethyl [(dimethylcarbamothioyl)sulfanyl]acetate CAS No. 20821-67-4

Ethyl [(dimethylcarbamothioyl)sulfanyl]acetate

Cat. No.: B13107299
CAS No.: 20821-67-4
M. Wt: 207.3 g/mol
InChI Key: ATPHMKMRECAICC-UHFFFAOYSA-N
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Description

Ethyl2-((dimethylcarbamothioyl)thio)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a thioester functional group, which is a sulfur analog of an ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl2-((dimethylcarbamothioyl)thio)acetate typically involves the reaction of ethyl acetate with dimethylcarbamothioyl chloride in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the ethyl acetate acts as a nucleophile and attacks the electrophilic carbon of the dimethylcarbamothioyl chloride. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the reaction temperature is maintained at around room temperature to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of Ethyl2-((dimethylcarbamothioyl)thio)acetate can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to maximize the yield and purity of the product. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl2-((dimethylcarbamothioyl)thio)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thioester group to a thiol or an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and alcohols.

    Substitution: Various substituted thioesters and esters.

Scientific Research Applications

Ethyl2-((dimethylcarbamothioyl)thio)acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl2-((dimethylcarbamothioyl)thio)acetate involves its interaction with specific molecular targets and pathways. The thioester group can undergo hydrolysis to release the active dimethylcarbamothioyl moiety, which can then interact with enzymes and proteins. This interaction can lead to the inhibition of enzyme activity or the modulation of signaling pathways, resulting in various biological effects.

Comparison with Similar Compounds

Ethyl2-((dimethylcarbamothioyl)thio)acetate can be compared with other similar compounds, such as:

    Dimethylthiocarbamoyl chloride: This compound is a key reagent in the synthesis of thioesters and is used in similar applications.

    Ethyl (methylthio)acetate: Another thioester with similar chemical properties and applications.

    Ethyl acetate: A simple ester that serves as a starting material for the synthesis of Ethyl2-((dimethylcarbamothioyl)thio)acetate.

Properties

CAS No.

20821-67-4

Molecular Formula

C7H13NO2S2

Molecular Weight

207.3 g/mol

IUPAC Name

ethyl 2-(dimethylcarbamothioylsulfanyl)acetate

InChI

InChI=1S/C7H13NO2S2/c1-4-10-6(9)5-12-7(11)8(2)3/h4-5H2,1-3H3

InChI Key

ATPHMKMRECAICC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CSC(=S)N(C)C

Origin of Product

United States

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